molecular formula C15H11BrClN3O2S2 B11327007 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B11327007
M. Wt: 444.8 g/mol
InChI Key: RRIXPKYLGYNWBV-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a bromothiophene moiety, and a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Bromination of Thiophene: The bromothiophene moiety is introduced by brominating thiophene using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling Reactions: The bromothiophene and thiadiazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.

    Introduction of the Chloromethylphenoxy Group: The final step involves the reaction of the intermediate with 4-chloro-3-methylphenol in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene or thiadiazole derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its combination of a thiadiazole ring and a chloromethylphenoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H11BrClN3O2S2

Molecular Weight

444.8 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C15H11BrClN3O2S2/c1-8-6-9(2-3-10(8)17)22-7-13(21)18-15-19-14(20-24-15)11-4-5-12(16)23-11/h2-6H,7H2,1H3,(H,18,19,20,21)

InChI Key

RRIXPKYLGYNWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)Cl

Origin of Product

United States

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